beta - Carophyllene 13Cd2
Description
Overview of Bicyclic Sesquiterpenes in Nature
Sesquiterpenes are a diverse class of natural organic compounds composed of three isoprene (B109036) units, giving them a characteristic 15-carbon (C15) backbone. mdpi.com They are synthesized in plants and other organisms from farnesyl pyrophosphate (FPP). wikipedia.org Due to the increased chain length and additional double bonds in their precursors compared to monoterpenes, sesquiterpenes frequently form cyclic structures, including monocyclic, bicyclic, and tricyclic frameworks. mdpi.com
Bicyclic sesquiterpenes, which feature two fused rings, are a prominent subgroup found widely in the essential oils of many plants, where they contribute to aroma and play roles in defense and signaling. mdpi.com A notable characteristic of these compounds is their structural variety. For instance, the cadinene group contains two fused six-membered rings, while beta-caryophyllene (B1668595) is distinguished by its unusual structure, which incorporates a nine-membered ring fused to a cyclobutane (B1203170) ring—a rarity in nature. wikipedia.org
Table 1: Examples of Bicyclic Sesquiterpenes in Nature
| Compound Name | Key Structural Feature | Common Natural Source(s) |
|---|---|---|
| β-Caryophyllene | 9-membered ring fused with a 4-membered cyclobutane ring | Clove, Black Pepper, Hops, Cannabis |
| δ-Cadinene | Two fused 6-membered rings (decalin core) | Cade Juniper, Cotton |
| α-Copaene | Tricyclic structure with a cyclobutane ring | Copaiba oil |
| Longifolene | Tricyclic structure derived from a bridged system | Turpentine of certain pines |
Historical Context of Beta-Caryophyllene Academic Investigation
The academic investigation of beta-caryophyllene has a long history, beginning with its early isolation from plant sources. One of the first identified molecules of the caryophyllane class was isolated from Eugenia caryophyllata (cloves) in 1834. researchgate.net The initial phase of research, spanning roughly from the late 19th to the mid-20th century, focused on classical structural elucidation. gla.ac.uk During this period, the chemical formula (C15H24) and the bicyclic nature of the compound were established. gla.ac.uk
A significant challenge and point of interest in its history was deciphering its unique molecular structure. The presence of a cyclobutane ring and a trans-double bond within a nine-membered ring was a puzzle that took considerable effort to solve, with the definitive structure being confirmed much later. wikipedia.orggla.ac.uk The total synthesis of beta-caryophyllene was first achieved in 1964, a landmark that solidified the understanding of its complex stereochemistry. frontiersin.org
Table 2: Key Milestones in Beta-Caryophyllene Research
| Year/Period | Milestone | Significance |
|---|---|---|
| 1834 | Initial isolation of a caryophyllane-type molecule. researchgate.net | Beginning of scientific inquiry into the compound class. |
| 1875-1939 | Classical structural elucidation efforts. gla.ac.uk | Established the basic chemical properties, including its C15H24 formula and bicyclic nature. |
| 1964 | First total synthesis of β-caryophyllene. frontiersin.org | Confirmed the complex and unique chemical structure. |
| 1993 | Cloning of the human CB2 receptor. nih.gov | Provided the molecular target for later discoveries of BCP's activity. |
| 2008 | Identification as a selective CB2 receptor agonist. frontiersin.orgnih.gov | Revolutionized the understanding of its biological function, classifying it as a "dietary cannabinoid". |
Current Paradigms in Beta-Caryophyllene Research
Modern research into beta-caryophyllene shifted dramatically following the 2008 discovery that it acts as a selective agonist for the cannabinoid receptor type 2 (CB2), with a binding affinity (Ki) reported at 155 nM. wikipedia.orgfrontiersin.orgpnas.org This finding was pivotal because the CB2 receptor is primarily expressed in peripheral tissues and immune cells, and its activation is not associated with the psychotropic effects linked to the CB1 receptor. drdo.gov.inmdpi.com This has positioned beta-caryophyllene as a "dietary cannabinoid" and a subject of intense pharmacological investigation. projectcbd.org
Current research paradigms focus on its potential as an anti-inflammatory, analgesic, and neuroprotective agent. frontiersin.orgprojectcbd.org Studies are exploring its efficacy in models of chronic pain, neurodegenerative diseases, and metabolic disorders. projectcbd.orgnih.gov A key component of this advanced research is the use of isotopically labeled analogs, such as beta-caryophyllene-13Cd2 . These labeled compounds are indispensable tools in modern analytical and pharmacokinetic research. veeprho.commedchemexpress.com By replacing specific atoms with their heavier stable isotopes (like Carbon-13 and Deuterium), researchers can accurately trace and quantify the compound in biological samples using mass spectrometry. veeprho.commedchemexpress.com This enables precise studies on the absorption, distribution, metabolism, and excretion (ADME) of beta-caryophyllene, which are critical for understanding its therapeutic potential and mechanisms of action. nih.govveeprho.comnih.gov For example, deuterium-labeled analogs are used as internal standards to improve the accuracy of quantification in biological matrices. veeprho.com
Table 3: Current Research Areas for Beta-Caryophyllene
| Research Area | Mechanism of Interest | Relevance |
|---|---|---|
| Anti-inflammatory Effects | Selective CB2 receptor agonism, modulation of inflammatory cytokines. mdpi.com | Potential applications in treating inflammatory conditions. |
| Analgesia (Pain Relief) | CB2 receptor activation, inhibition of monoacylglycerol lipase (B570770) (MAGL). nih.gov | Investigated for both inflammatory and neuropathic pain models. cannahorse.com |
| Neuroprotection | CB2 and PPAR-γ pathway activation, reduction of oxidative stress. projectcbd.org | Studied in models of neurodegenerative diseases like Alzheimer's. projectcbd.org |
| Metabolic Disorders | Activation of PPAR receptors, regulation of lipid and glucose metabolism. projectcbd.org | Investigated for conditions like non-alcoholic fatty liver disease. projectcbd.org |
| Pharmacokinetics | Use of isotopically labeled standards (e.g., beta-caryophyllene-13Cd2) for ADME studies. veeprho.commedchemexpress.com | Essential for determining bioavailability and metabolic pathways. nih.govresearchgate.net |
Properties
Molecular Formula |
C15H22D2 |
|---|---|
Molecular Weight |
207.36 |
Purity |
90% min. |
Synonyms |
Beta - Carophyllene 13Cd2 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymological Mechanisms of Beta Caryophyllene
Precursor Biosynthesis and Isoprenoid Metabolic Routes
All terpenoids, including beta-caryophyllene (B1668595), are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comresearchgate.net Plants utilize two independent pathways to generate these crucial precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comresearchgate.net
Mevalonate (MVA) Pathway Contribution to Farnesyl Pyrophosphate (FPP) Synthesis
The MVA pathway, primarily located in the cytoplasm, is a central route for the production of a vast array of isoprenoids. metwarebio.com The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.com This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. nih.gov
Following a series of phosphorylation and decarboxylation reactions, MVA is converted into IPP. metwarebio.com IPP is then isomerized to DMAPP. metwarebio.com For the synthesis of sesquiterpenes like beta-caryophyllene, one molecule of DMAPP is condensed with two molecules of IPP to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). mdpi.com This series of condensations is catalyzed by prenyltransferases. mdpi.com
Methylerythritol Phosphate (MEP) Pathway Influence on FPP Production
The MEP pathway, localized within plant plastids, provides an alternative route to IPP and DMAPP synthesis. mdpi.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). mdpi.com Subsequent enzymatic steps convert DXP into both IPP and DMAPP. mdpi.com
While the MEP pathway is a primary source of precursors for monoterpenes and diterpenes, there is evidence of metabolic crosstalk between the MVA and MEP pathways. researchgate.net Intermediates can be exchanged between the cytoplasm and plastids, meaning the MEP pathway can also contribute to the cytosolic pool of FPP available for sesquiterpene synthesis. researchgate.netnih.gov The extent of this contribution can vary depending on the plant species, tissue, and developmental stage.
Key Enzymes in Beta-Caryophyllene Formation
The final steps in the biosynthesis of beta-caryophyllene are orchestrated by two critical enzymes: Farnesyl Pyrophosphate Synthase (FPPS) and Beta-Caryophyllene Synthase (BCS).
Farnesyl Pyrophosphate Synthase (FPPS) Activity and Regulation
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme that catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce FPP. frontierspartnerships.org This enzyme is a crucial branch-point in the isoprenoid pathway, supplying the direct precursor for sesquiterpenes, as well as for other essential molecules like sterols and ubiquinones. frontierspartnerships.org
FPPS activity is subject to regulation at multiple levels. Feedback inhibition by its own product, FPP, and other downstream metabolites can modulate its activity. researchgate.netresearchgate.net The expression of FPPS genes can also be regulated at the transcriptional level, influenced by developmental cues and environmental stimuli. nih.gov For example, studies have shown that the expression of FPPS genes can differ significantly between various plant tissues. nih.gov
Beta-Caryophyllene Synthase (BCS) Catalysis and Stereoselectivity
The final and definitive step in the formation of beta-caryophyllene is catalyzed by beta-caryophyllene synthase (BCS), a member of the terpene synthase (TPS) family of enzymes. acs.org This enzyme specifically utilizes FPP as its substrate. nih.gov The catalysis is a complex multi-step process that begins with the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. acs.org
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of beta-caryophyllene is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes, particularly beta-caryophyllene synthase (BCS), is often inducible and tissue-specific. nih.gov This regulation is controlled by a complex network of transcription factors.
Studies have identified several families of transcription factors that play a role in regulating terpene biosynthesis, including MYC, MYB, WRKY, and bHLH families. nih.govresearchgate.net For instance, in Arabidopsis thaliana, the transcription factor MYC2 has been shown to regulate the expression of sesquiterpene synthase genes. oup.com In pak choi, a single dominant gene, BcTPSa21, which encodes a β-caryophyllene synthase, controls the production of β-caryophyllene. nih.govresearchgate.net The expression of this gene is influenced by the binding of the transcription factor BcMYC2 to its promoter region. nih.govresearchgate.net Furthermore, another transcription factor, BcDIVARICATA, acts as a negative regulator of beta-caryophyllene synthesis. nih.govresearchgate.net
Hormonal signals, such as jasmonic acid and abscisic acid, are also known to play a crucial role in modulating the expression of genes involved in beta-caryophyllene biosynthesis. oup.com For example, jasmonate signaling can lead to the upregulation of BCS gene expression, often as part of a plant's defense response to herbivory. oup.com In pak choi, abscisic acid participates in the biosynthesis of β-caryophyllene through a specific regulatory module. nih.govresearchgate.net Environmental factors like light can also influence the transcriptional regulation of terpene synthase genes. sci-hub.senih.gov
Interactive Data Tables
Key Enzymes in Beta-Caryophyllene Biosynthesis
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Cellular Location |
| HMG-CoA Reductase | HMGR | HMG-CoA | Mevalonic Acid | Cytosol |
| DXP Synthase | DXS | Pyruvate, GAP | 1-deoxy-D-xylulose-5-phosphate | Plastids |
| Farnesyl Pyrophosphate Synthase | FPPS | DMAPP, IPP | Farnesyl Pyrophosphate (FPP) | Cytosol |
| Beta-Caryophyllene Synthase | BCS | Farnesyl Pyrophosphate (FPP) | (E)-β-Caryophyllene | Cytosol |
Regulatory Factors in Beta-Caryophyllene Biosynthesis
| Factor | Type | Mode of Action | Target Gene(s)/Pathway | Plant Species Example |
| BcMYC2 | Transcription Factor | Positive Regulator | BcTPSa21 | Pak Choi |
| BcDIVARICATA | Transcription Factor | Negative Regulator | Beta-Caryophyllene Synthesis | Pak Choi |
| Jasmonic Acid | Phytohormone | Inducer | BCS and other TPS genes | Various |
| Abscisic Acid | Phytohormone | Modulator | Beta-Caryophyllene Synthesis | Pak Choi |
| Light | Environmental Factor | Inducer | Terpene Synthase Genes | Arabidopsis thaliana |
Gene Identification and Characterization (e.g., Terpene Synthase (TPS) Genes)
The synthesis of beta-caryophyllene from its precursor, farnesyl diphosphate (B83284) (FPP), is catalyzed by a class of enzymes known as terpene synthases (TPS). mdpi.comescholarship.org The identification and characterization of the genes encoding these enzymes are crucial for understanding and engineering its production.
Researchers have successfully identified and characterized several beta-caryophyllene synthase genes from various plant species. For instance, a novel beta-caryophyllene synthase gene, TPS7, was discovered in Nicotiana tabacum (tobacco) through genome analysis and bioinformatics. nih.gov Overexpression of this gene in engineered Escherichia coli confirmed its function, leading to the production of beta-caryophyllene. nih.govresearchgate.net Similarly, the gene QHS1 from Artemisia annua has been widely used in metabolic engineering for beta-caryophyllene production due to its high efficiency. researchgate.netnih.gov Studies have compared the efficacy of different TPS genes, such as those from Artemisia annua (QHS1), Arabidopsis thaliana (TPS21), and Zea perennis (TPS23), with QHS1 often demonstrating superior performance in microbial hosts like E. coli. mdpi.com In Brassica campestris (pak choi), genetic analysis revealed that beta-caryophyllene production is controlled by a single dominant gene, identified as BcTPSa21. researchgate.netoup.com Functional validation through transient expression and enzyme assays confirmed its role as a beta-caryophyllene synthase. researchgate.netoup.com
The table below summarizes some of the key terpene synthase genes involved in beta-caryophyllene biosynthesis that have been characterized in research.
| Gene Name | Source Organism | Key Findings |
| TPS7 | Nicotiana tabacum | High efficiency in producing β-caryophyllene when expressed in E. coli. nih.govresearchgate.net |
| QHS1 | Artemisia annua | Widely used and effective synthase for microbial production of β-caryophyllene. mdpi.comresearchgate.netnih.gov |
| BcTPSa21 | Brassica campestris | Identified as the key gene controlling β-caryophyllene synthesis in pak choi. researchgate.netoup.com |
| TPS21 | Arabidopsis thaliana | Studied for β-caryophyllene synthesis, with its regulation by the phyB-PIF4-MYC2 module under red light being elucidated. nih.gov |
| CAHS | Solanum lycopersicum (tomato) | Responsible for β-caryophyllene and α-humulene production in leaf trichomes. oup.com |
| RtTPS1/RtTPS3 | Rhodomyrtus tomentosa | Capable of producing β-caryophyllene from FPP. frontiersin.org |
Transcriptomic and Proteomic Insights into Metabolic Flux Control
Transcriptomic and proteomic analyses provide a global view of the gene and protein expression patterns, offering insights into how metabolic pathways are regulated. In the context of beta-caryophyllene, these approaches have been instrumental in identifying regulatory bottlenecks and targets for metabolic engineering.
In Peperomia obtusifolia, combined proteomic and transcriptomic analyses identified a beta-caryophyllene synthase, highlighting the complex network of secondary metabolite production. conicet.gov.ar A study on Atractylodes lancea in response to an endophytic fungus revealed that genes involved in terpene skeleton biosynthesis, including beta-caryophyllene synthase, were upregulated. nih.gov This suggests a coordinated regulation of primary and secondary metabolism to enhance the production of sesquiterpenoids. nih.gov
In mandarin hybrid fruits, an integrative analysis of the transcriptome and proteome provided insights into the production of flavor components, including terpenes. d-nb.info For Brassica campestris, RNA-seq analysis indicated that the transcription of BcTPSa21 and the resulting beta-caryophyllene biosynthesis are subject to multilevel regulation, especially under temperature stress. researchgate.net Furthermore, transcriptomic analysis of Toona sinensis tender leaves identified TsTPS18 as a key caryophyllene (B1175711) synthase gene and revealed that the enrichment of terpenoid synthesis pathway genes is a major factor in the aromatic differences between varieties. frontiersin.org
These "omics" approaches have also been crucial in metabolic engineering efforts. For instance, in engineered Saccharomyces cerevisiae, investigations at the transcription and metabolism levels showed that rewiring central metabolism could direct more carbon towards beta-caryophyllene production. nih.gov
Environmental and Developmental Influences on Biosynthetic Gene Expression
The production of beta-caryophyllene in plants is not static; it is influenced by various environmental cues and developmental stages. These factors often exert their effects by modulating the expression of biosynthetic genes.
Developmental stage also plays a critical role. In Rhodomyrtus tomentosa, the concentration of beta-caryophyllene is higher in mature leaves compared to young leaves. frontiersin.org In tomato, a sesquiterpene synthase that produces beta-caryophyllene is found in the trichomes of leaves but not of the stem, indicating tissue-specific expression. oup.com Furthermore, the plant hormone methyl jasmonate (MeJA) and elicitors from fungal interactions can induce the expression of beta-caryophyllene synthase, suggesting a role for this compound in plant defense responses. frontiersin.orgoup.com
Biotechnological and Metabolic Engineering for Enhanced Production
Given its potential applications, there is significant interest in producing beta-caryophyllene sustainably and at high yields. Biotechnological approaches, particularly the metabolic engineering of microorganisms, offer a promising alternative to chemical synthesis or extraction from plants. researchgate.netrepec.org
Heterologous Expression Systems (e.g., Escherichia coli, Yarrowia lipolytica, Synechococcus)
Microbial chassis are frequently engineered to produce beta-caryophyllene. The choice of host depends on various factors, including its native metabolism and ease of genetic manipulation.
Escherichia coli : As a well-characterized model organism, E. coli is a popular choice for heterologous production. researchgate.net Scientists have successfully engineered E. coli to produce beta-caryophyllene by introducing the mevalonate (MVA) pathway and a beta-caryophyllene synthase gene. nih.govresearchgate.netresearchgate.net Different studies have reported varying production titers, with some engineered strains achieving gram-per-liter scale production in fed-batch fermentations. nih.govd-nb.info For example, one engineered strain produced 1.52 g/L of beta-caryophyllene, while another reached up to 5.142 g/L through process optimization. nih.govrepec.org
Yarrowia lipolytica : This oleaginous yeast is another attractive host due to its high flux through acetyl-CoA, a key precursor for terpene biosynthesis. researchgate.netcncb.ac.cn Researchers have engineered Y. lipolytica for beta-caryophyllene production by expressing genes such as tHMG1 from Saccharomyces cerevisiae to boost the MVA pathway and QHS1 from Artemisia annua. nih.govresearchgate.net Optimization of gene copy number and fermentation conditions has led to significant production levels, with one study reporting a titer of 798.1 mg/L. nih.govresearchgate.netconsensus.app
Synechococcus : Photosynthetic microorganisms like cyanobacteria are being explored as sustainable production platforms that can convert CO2 directly into valuable chemicals. mdpi.comresearchgate.net Species such as Synechococcus sp. PCC 7002 and Synechococcus elongatus UTEX 2973 are considered promising chassis for terpene production due to their rapid growth and genetic tractability. mdpi.comresearchgate.netrsc.org While research in this area is ongoing, the heterologous expression of sesquiterpene synthases has been demonstrated, paving the way for photoautotrophic production of beta-caryophyllene. nih.govfrontiersin.org
Pathway Optimization and Precursor Engineering Strategies
To enhance the yield of beta-caryophyllene in microbial hosts, it is often necessary to optimize the metabolic pathway and increase the supply of the precursor molecule, farnesyl diphosphate (FPP). mdpi.comfrontiersin.org
A common strategy is the introduction of a heterologous mevalonate (MVA) pathway, which can provide a more direct route to FPP from acetyl-CoA compared to the native methylerythritol phosphate (MEP) pathway in E. coli. researchgate.netrepec.orgresearchgate.net Further enhancements can be achieved by overexpressing key enzymes within the MVA pathway, such as HMG-CoA reductase (tHMG1), or by integrating parts of the pathway into the host's chromosome to improve stability. nih.govresearchgate.net
Precursor engineering also involves balancing the expression of different pathway modules. For instance, in E. coli, co-expressing a geranyl diphosphate synthase (GPPS) was shown to be beneficial for beta-caryophyllene production. d-nb.info In Saccharomyces cerevisiae, the introduction of an artificial malonic acid-acetoacetyl-CoA (MAAC) metabolic pathway was explored to switch the central carbon metabolic flux towards sesquiterpene synthesis, leading to a significant boost in beta-caryophyllene production. nih.gov Another approach involves reducing the accumulation of toxic intermediates or byproducts, which can inhibit cell growth and lower the final product yield. nih.gov
Strain Engineering for High-Yield Sesquiterpene Production
Beyond pathway-specific modifications, engineering the host strain itself is crucial for achieving high-yield production of sesquiterpenes like beta-caryophyllene.
One key aspect is improving the supply of the universal precursor, acetyl-CoA. In E. coli, engineering the strain to utilize acetic acid as a carbon source has been successfully demonstrated, which can also mitigate the toxic effects of acetate (B1210297) accumulation during fermentation. d-nb.infogenscript.com Overexpression of acetyl-CoA synthase (ACS) and acetoacetyl-CoA synthase (AACS) has been shown to increase the precursor pool for the MVA pathway. d-nb.infogenscript.com
Another strategy involves improving the export of the final product to prevent intracellular accumulation, which can be toxic to the cells. In Saccharomyces cerevisiae, adaptive laboratory evolution (ALE) has been used to select for strains with improved beta-caryophyllene production. sjsu.edu This approach led to the identification of a gain-of-function mutation in the a-factor (B1252094) exporter STE6, which likely increased product export and resulted in a fourfold increase in production. sjsu.edu
Furthermore, optimizing fermentation conditions, such as the carbon source and the use of in-situ extraction methods (e.g., adding an organic solvent like n-dodecane to the culture), can significantly improve the final titer by alleviating product toxicity and preventing loss due to volatilization. mdpi.comnih.govresearchgate.net
The table below provides examples of engineered strains and the resulting beta-caryophyllene production titers.
| Host Organism | Key Engineering Strategy | Production Titer |
| Escherichia coli | Overexpression of TPS7 from tobacco and MVA pathway optimization. nih.gov | 5142 mg/L |
| Escherichia coli | Utilization of acetic acid as a carbon source and introduction of the MVA pathway. d-nb.info | 1.05 g/L |
| Yarrowia lipolytica | Expression of tHMG1 and QHS1, and optimization of fermentation conditions. nih.govresearchgate.net | 798.1 mg/L |
| Saccharomyces cerevisiae | Introduction of an artificial malonic acid-acetoacetyl-CoA (MAAC) pathway. nih.gov | 328 mg/L |
| Saccharomyces cerevisiae | Adaptive laboratory evolution (ALE) and overexpression of a mutated STE6 exporter. sjsu.edu | 104.7 mg/L |
Mechanistic Investigations of Beta Caryophyllene S Molecular and Cellular Interactions
Cannabinoid Receptor Type 2 (CB2R) Agonism and Signaling Cascades
Beta-caryophyllene (B1668595) is distinguished as a selective agonist of the Cannabinoid Receptor Type 2 (CB2R), a G protein-coupled receptor predominantly expressed in immune cells and peripheral tissues. This selectivity is pivotal to its pharmacological profile, as it does not induce the psychotropic effects associated with the activation of the Cannabinoid Receptor Type 1 (CB1R).
Molecular Docking and Ligand Binding Site Analysis
Molecular docking studies have elucidated the structural basis for the interaction between beta-caryophyllene and the CB2 receptor. These computational models reveal that BCP fits into a hydrophobic binding pocket on the receptor. The binding is stabilized by specific interactions with key amino acid residues. Notably, ligand π–π stacking interactions with residues such as F117 and W258 have been identified as crucial for the binding affinity. medicinalgenomics.compnas.org It has been suggested that the E-conformation of the double bond within the BCP molecule is vital for this receptor binding. nih.govfrontiersin.orgfrontiersin.org This specific interaction at the same binding site as other known CB2R agonists underscores its role as a functional agonist. nih.govfrontiersin.orgfrontiersin.org
| Amino Acid Residue | Type of Interaction | Significance |
|---|---|---|
| F117 | π–π stacking | Contributes to the stabilization of the ligand-receptor complex. |
| W258 | π–π stacking | Enhances the binding affinity of beta-caryophyllene to the CB2 receptor. |
G Protein-Coupled Receptor (GPCR) Activation and Downstream Transduction
As a G protein-coupled receptor, the activation of CB2R by beta-caryophyllene initiates a cascade of intracellular signaling events. The CB2 receptor is primarily coupled to the Gαi/o subunit of the G protein complex. nih.govnih.gov Upon agonist binding, this subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. medicinalgenomics.compnas.orgnih.gov This reduction in cAMP modulates the activity of protein kinase A and other downstream effectors.
Furthermore, BCP-mediated CB2R activation triggers other signaling pathways. It has been shown to induce intracellular calcium transients and activate the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2), p38, and c-Jun N-terminal kinase 1/2 (JNK1/2). medicinalgenomics.compnas.orgnih.gov The activation of the PI3K/Akt signaling pathway has also been reported, which plays a role in cell survival and apoptosis suppression. frontiersin.orgnih.gov
| Signaling Pathway | Key Effect | Cellular Consequence |
|---|---|---|
| Adenylyl Cyclase Inhibition | Decreased cAMP levels | Modulation of protein kinase A activity and gene expression. |
| MAPK Pathway Activation | Phosphorylation of Erk1/2, p38, JNK1/2 | Regulation of cell proliferation, differentiation, and inflammatory responses. medicinalgenomics.compnas.orgnih.gov |
| PI3K/Akt Pathway Activation | Phosphorylation of Akt | Promotion of cell survival and inhibition of apoptosis. frontiersin.orgnih.gov |
| Intracellular Calcium Mobilization | Increased [Ca2+]i | Activation of calcium-dependent signaling pathways. medicinalgenomics.compnas.org |
Selective Activation and Pharmacological Implications
A hallmark of beta-caryophyllene is its high selectivity for the CB2 receptor over the CB1 receptor. mdpi.com This selective agonism is the basis for its favorable safety profile, as it avoids the psychoactive side effects associated with CB1R activation. The pharmacological implications of this selective activation are vast and include potent anti-inflammatory, analgesic, and neuroprotective effects. By targeting CB2 receptors on immune cells, BCP can modulate the release of pro-inflammatory cytokines and chemokines, thereby attenuating inflammatory responses. nih.govmdpi.com Its analgesic properties are, in part, mediated through the modulation of pain signaling pathways in the peripheral nervous system. Furthermore, the neuroprotective effects are attributed to its ability to reduce neuroinflammation and oxidative stress.
Modulation of Intracellular Signaling Networks
Beyond its direct interaction with the CB2 receptor, beta-caryophyllene influences other critical intracellular signaling networks, further contributing to its multifaceted pharmacological profile.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Axis Activation
Beta-caryophyllene has been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by BCP, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, including HO-1. The upregulation of HO-1 and other antioxidant enzymes enhances the cellular defense against oxidative stress, a key mechanism in various pathological conditions.
Peroxisome Proliferator-Activated Receptors (PPARs) Pathways
Evidence suggests that beta-caryophyllene also modulates the activity of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation. nih.govfrontiersin.orgfrontiersin.org In particular, BCP has been shown to influence the PPAR-γ pathway. mdpi.comresearchgate.net The activation of PPAR-γ can occur through both CB2 receptor-dependent and -independent mechanisms. This modulation of PPAR signaling contributes to the anti-inflammatory and metabolic regulatory effects of beta-caryophyllene. researchgate.net For instance, the activation of the PPARγ pathway has been implicated in the beneficial effects of BCP in models of Alzheimer's disease and colitis. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
Beta-caryophyllene exhibits a complex and context-dependent interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cell proliferation, differentiation, and apoptosis. frontiersin.org Research indicates that the effects of beta-caryophyllene can diverge significantly depending on the cellular environment.
In certain cancer cells, such as human prostate and breast cancer lines, beta-caryophyllene oxide (CPO), a derivative of beta-caryophyllene, has been found to induce the activation of all three major MAPK pathways: ERK, JNK, and p38. nih.govresearchgate.net This activation is linked to an increase in reactive oxygen species (ROS) generation, ultimately contributing to apoptotic cell death. nih.govresearchgate.net
Conversely, in an anti-inflammatory context, beta-caryophyllene demonstrates an inhibitory effect on the MAPK pathway. In a study involving lipopolysaccharide (LPS)-induced acute lung injury, beta-caryophyllene was shown to suppress the MAPK signaling pathway in bone marrow-derived macrophages. nih.gov This suppression was associated with the inhibition of TAK1 phosphorylation and an enhancement of MKP-1 expression, leading to a reduction in the production of inflammatory cytokines. nih.gov
This dual activity suggests that beta-caryophyllene can modulate MAPK pathway crosstalk differently, promoting stress-activated apoptotic pathways in tumor cells while suppressing inflammatory signaling in other contexts.
| Compound | Cell Line/Model | Observed Effect | Associated Mechanism | Reference |
|---|---|---|---|---|
| Beta-Caryophyllene Oxide (CPO) | Human prostate and breast cancer cells | Activation of ERK, JNK, p38 MAPK | ROS-mediated activation leading to apoptosis | nih.govresearchgate.net |
| Beta-Caryophyllene (BCP) | Bone Marrow-Derived Macrophages (LPS-stimulated) | Suppression of MAPK pathway | Inhibition of TAK1 phosphorylation, enhancement of MKP-1 expression | nih.gov |
JAK1/STAT3 Signaling Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is a hallmark of many cancers. mdpi.com Beta-caryophyllene and its oxide have been identified as potent inhibitors of this pathway, particularly targeting JAK1 and STAT3.
Research has demonstrated that beta-caryophyllene oxide can decrease the constitutive activation of STAT3 in a variety of cancer cell lines, including multiple myeloma, prostate, and breast cancer. mdpi.com The mechanism for this inhibition involves the suppression of upstream kinases, specifically c-Src, JAK1, and JAK2. mdpi.comscienceopen.com
In a neuroprotection model related to Alzheimer's disease, beta-caryophyllene was found to inhibit the "JAK2-STAT3-BACE1" signaling pathway. nih.gov It specifically inhibited the hyperphosphorylation of both JAK2 and STAT3 in neuronal cells. nih.gov Furthermore, in human bladder cancer cells, beta-caryophyllene treatment led to the suppression of STAT-3 protein expression, contributing to its anti-proliferative effects. nih.gov This body of evidence points to the direct inhibitory action of beta-caryophyllene on the JAK/STAT cascade as a key component of its molecular activity. nih.govresearchgate.net
NF-κB Pathway Regulation
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Beta-caryophyllene has been shown to be a significant modulator of this pathway, generally exerting an inhibitory effect.
In various tumor cell lines, beta-caryophyllene oxide was found to block both constitutive and inducible NF-κB activation. scienceopen.com A key mechanism identified is the inhibition of tumor necrosis factor-alpha (TNFα)-induced degradation of IκBα, which is the primary inhibitor of NF-κB. This is achieved by preventing the activation of the IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. scienceopen.com
Studies on inflamed human chondrocytes and in models of oral mucositis also confirmed that beta-caryophyllene downregulates NF-κB gene expression. nih.govmdpi.com In lipopolysaccharide (LPS)-stimulated human keratinocytes, beta-caryophyllene significantly reduced the levels of phosphorylated NF-κB p65. nih.gov This consistent suppression of NF-κB activation underscores its role in the anti-inflammatory and pro-apoptotic effects of beta-caryophyllene. tandfonline.commdpi.com
Cellular Homeostasis and Stress Response Mechanisms
Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Dynamics
Beta-caryophyllene demonstrates a notable dual capacity in modulating oxidative stress and the dynamics of reactive oxygen species (ROS), with its effects being highly dependent on the cellular context.
In many cancer cell lines, beta-caryophyllene and its oxide act as pro-oxidants. They induce the generation of ROS, which leads to mitochondrial dysfunction and triggers apoptosis. researchgate.netnih.govresearchgate.net For instance, in liver cancer and osteosarcoma cells, beta-caryophyllene-induced apoptosis is directly associated with the generation of ROS. nih.gov
Conversely, in non-cancerous cells or in the context of neuroprotection, beta-caryophyllene often functions as an antioxidant. It has been shown to alleviate oxidative stress by restoring antioxidant enzymes and reducing ROS generation. mdpi.com One study on A549 lung cancer cells reported that beta-caryophyllene oxide's anticancer effects were associated with low oxidative stress, indicating that apoptosis was induced through a ROS-independent mechanism in this specific case. nih.gov This highlights the compound's ability to selectively induce oxidative stress in cancer cells while potentially protecting normal cells. nih.gov
| Cell Type/Model | Effect | Outcome | Reference |
|---|---|---|---|
| Cancer Cells (e.g., Liver, Bladder, Osteosarcoma) | Pro-oxidant (Increases ROS) | Induction of apoptosis | nih.govnih.gov |
| Normal Cells / Neuroprotection Models | Antioxidant (Reduces ROS) | Cell protection, reduced inflammation | mdpi.com |
| A549 Lung Cancer Cells | Low oxidative stress | Apoptosis induction independent of ROS | nih.gov |
Regulation of Apoptosis and Cell Cycle Checkpoints
Beta-caryophyllene consistently demonstrates the ability to induce programmed cell death (apoptosis) and halt cell proliferation by interfering with the cell cycle in various cancer models.
Apoptosis Induction: The pro-apoptotic mechanism of beta-caryophyllene involves multiple molecular players. It has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. nih.govnih.gov This is often accompanied by the activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govbenthamdirect.com In some cell lines, the apoptotic pathway is initiated by the disruption of the mitochondrial membrane potential. researchgate.net
Cell Cycle Regulation: Beta-caryophyllene can induce cell cycle arrest at different checkpoints, thereby preventing cancer cell division. For example, in OAW 42 ovarian cancer cells, it induces an S-phase arrest, while in A549 lung cancer cells, it causes arrest in the S and G2/M phases. nih.govbenthamdirect.com This is often achieved by modulating the expression of key cell cycle regulatory proteins. Studies have shown it can downregulate cyclin D1 and other cyclin-dependent kinases (CDKs) and upregulate cell cycle inhibitors like p21 and p27. mdpi.comnih.gov
| Cell Line | Apoptotic Mechanism | Cell Cycle Effect | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | Upregulation of Caspases 3, 7, 9, and Bax; Downregulation of Bcl-2 | S and G2/M phase arrest | nih.gov |
| Ovarian Cancer (PA-1, OAW 42) | Caspase-3 activation, PARP cleavage | S phase arrest (OAW 42) | benthamdirect.com |
| Colorectal Cancer | Downregulation of survivin and XIAP; Upregulation of p21 | Not specified | nih.govnih.gov |
| Dexamethasone-resistant MM lines | Upregulation of Bax; Downregulation of Bcl-2 | Not specified | nih.gov |
Angiogenesis Inhibition at the Molecular Level
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Beta-caryophyllene has been identified as a potent anti-angiogenic agent, acting through multiple molecular mechanisms primarily centered on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. anu.edu.au
Research demonstrates that beta-caryophyllene can significantly suppress the secretion of VEGF from both human umbilical vein endothelial cells (HUVECs) and cancer cells under hypoxic conditions. nih.govmdpi.com This reduction in the primary signaling molecule of angiogenesis directly curtails the stimulation of endothelial cells.
Interaction with Cellular Efflux Transporter Proteins (e.g., ABCB1, MRP1)
The ATP-binding cassette (ABC) transporters, including ABCB1 (P-glycoprotein or P-gp) and ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1), are crucial membrane proteins that actively transport a wide variety of substances across cellular membranes. They play a significant role in drug disposition and the development of multidrug resistance in cancer cells by effluxing therapeutic agents. While various plant-derived cannabinoids have been investigated for their interactions with these transporters, specific, direct evidence detailing the interaction of beta-caryophyllene with ABCB1 and ABCC1 is not extensively documented in preclinical studies.
Immunomodulatory and Neuroprotective Mechanisms (Preclinical Focus)
Beta-caryophyllene exhibits significant immunomodulatory and neuroprotective properties, which have been explored primarily in preclinical models. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and neuronal survival. The compound's interaction with the cannabinoid type 2 (CB2) receptor is central to many of these mechanisms, as CB2 receptors are highly expressed in immune cells, including microglia, T cells, and B cells. Activation of CB2 receptors by beta-caryophyllene initiates downstream signaling cascades that regulate cytokine production, immune cell polarization, and cellular stress responses, collectively contributing to its therapeutic potential in neuroinflammatory and neurodegenerative contexts.
Cytokine Profile Modulation and Immune Cell Activity (e.g., Microglial Cells, T Lymphocytes)
Beta-caryophyllene demonstrates profound effects on the activity of immune cells and the production of cytokines, key mediators of inflammation. In preclinical models, it has been shown to shift the balance from pro-inflammatory to anti-inflammatory states. Specifically, beta-caryophyllene can modulate the polarization of microglia, the resident immune cells of the central nervous system, and T lymphocytes.
In models of neuroinflammation, beta-caryophyllene helps steer microglial and T-cell phenotypes away from the pro-inflammatory M1/Th1/Th17 profiles and towards the anti-inflammatory and regulatory M2/Th2/Treg profiles. This shift is accompanied by a significant alteration in the cytokine milieu. Research shows that beta-caryophyllene treatment leads to a decrease in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). Concurrently, it can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). These immunomodulatory effects are largely mediated through the activation of the CB2 receptor. For example, in models of experimental autoimmune encephalomyelitis, beta-caryophyllene reduced clinical deficits by modulating both innate (microglia) and adaptive (lymphocytes) immune responses in a CB2-dependent manner.
Table 1: Effects of Beta-Caryophyllene on Cytokine Profiles and Immune Cells
| Cell Type | Model System | Key Findings |
|---|---|---|
| Microglia | LPS-stimulated primary microglia | Suppressed pro-inflammatory M1 phenotype; promoted anti-inflammatory M2 phenotype. |
| Microglia | Experimental autoimmune encephalomyelitis (EAE) mouse model | Modulated microglia from inflammatory (M1) to anti-inflammatory (M2) phenotypes. |
| T Lymphocytes | EAE mouse model | Shifted T-cell polarization from pro-inflammatory Th1/Th17 to anti-inflammatory Th2/Treg phenotypes. |
| Splenocytes | Primary splenocyte cultures | Inhibited the production of Th1/Th2 cytokines, including IL-2, IL-4, and IFN-γ. |
| Multiple | Various preclinical models | Decreased levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β; increased levels of anti-inflammatory cytokine IL-10. |
Mechanisms of Neuroprotection in In Vitro Models
In vitro studies using various cell models have elucidated several molecular mechanisms underlying the neuroprotective effects of beta-caryophyllene. A primary mechanism involves its potent anti-inflammatory and antioxidant activities.
One key pathway implicated in beta-caryophyllene's neuroprotective action is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. In an in vitro model of Alzheimer's disease using PC-12 cells, beta-caryophyllene was found to protect neurons and counteract amyloid-β (Aβ) neurotoxicity by inhibiting the "JAK2-STAT3-BACE1" signaling pathway. It reduced the overexpression of APP, JAK2, STAT3, and BACE1 mRNA and protein levels, and decreased the hyperphosphorylation of JAK2 and STAT3.
Another critical mechanism is the inhibition of necroptosis, a form of programmed necrosis. In primary neurons subjected to oxygen-glucose deprivation and re-oxygenation (OGD/R), a model for cerebral ischemia-reperfusion injury, beta-caryophyllene significantly reduced necroptotic neuronal death. This effect was associated with the downregulation of key necroptosis mediators, including Receptor-Interacting Protein Kinase-1 (RIPK1) and Receptor-Interacting Protein Kinase-3 (RIPK3), and inhibited the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).
Furthermore, beta-caryophyllene can induce neuritogenesis through mechanisms independent of cannabinoid receptors. In PC-12 cells, it was shown to activate the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF), promoting neuronal survival and differentiation even in the absence of NGF.
Table 2: Investigated Mechanisms of Neuroprotection for Beta-Caryophyllene in In Vitro Models
| In Vitro Model | Investigated Mechanism | Outcome |
|---|---|---|
| PC-12 cells (Alzheimer's disease model) | Inhibition of JAK2-STAT3-BACE1 signaling pathway | Protected against Aβ-induced neurotoxicity; increased cell viability. |
| Primary neurons (Cerebral ischemia-reperfusion model) | Inhibition of necroptotic cell death | Reduced neuronal death by inhibiting RIPK1, RIPK3, and MLKL phosphorylation. |
| Primary neurons (Cerebral ischemia-reperfusion model) | Attenuation of neuroinflammation | Decreased expression of HMGB1 and TLR4, and secretion of pro-inflammatory cytokines. |
| PC-12 cells | Activation of TrkA receptors | Induced neuritogenesis and increased expression of axonal-plasticity proteins (GAP-43, synapsin). |
| SH-SY5Y cells | Reduction of oxidative stress | Enhanced cell viability, reduced reactive oxygen species (ROS) generation, and decreased Caspase 3 activity. |
Longevity and Stress Response Pathways in Model Organisms (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a well-established model organism for studying aging, longevity, and stress response pathways. Preclinical research using this model has demonstrated that beta-caryophyllene can significantly extend lifespan and enhance resistance to environmental stressors.
Studies have shown that treatment with beta-caryophyllene can increase the mean lifespan of C. elegans by over 22%. This extension of longevity is linked to the compound's ability to mitigate oxidative stress. Beta-caryophyllene was found to significantly lower the levels of intracellular reactive oxygen species (ROS), thereby maintaining cellular redox homeostasis. It also reduced the accumulation of lipofuscin, an age-related pigment, within the intestines of the nematodes.
The genetic mechanisms underlying these effects involve the modulation of key longevity-regulating signaling pathways. Molecular docking and in vivo studies using mutant strains of C. elegans have identified interactions with DAF-16 (a FOXO transcription factor), SIR-2.1 (a sirtuin), and SKN-1 (an Nrf2 ortholog), which are central regulators of stress resistance and aging. The lifespan-extending effects of beta-caryophyllene were found to be dependent on the functional integrity of the sir-2.1 and skn-1 pathways. Furthermore, beta-caryophyllene treatment modulated the expression of genes involved in managing oxidative stress and detoxification processes.
**Table 3: Effects of Beta-Caryophyllene in *Caenorhabditis elegans***
| Parameter | Observation | Implicated Genetic Pathway/Molecule |
|---|---|---|
| Lifespan | Increased mean lifespan by over 22%. | DAF-16, SIR-2.1, SKN-1. |
| Oxidative Stress | Significantly reduced intracellular reactive oxygen species (ROS). | Modulation of oxidative stress response genes. |
| Stress Resistance | Enhanced survival under thermal and oxidative stress conditions. | DAF-16, HSF-1. |
| Age-related markers | Reduced intestinal lipofuscin levels. | Not specified. |
| Gene Expression | Modulated genes regulating oxidative stress, xenobiotic detoxification, and longevity. | SKN-1, SIR-2.1. |
Degradation and Transformation Pathways of Beta Caryophyllene
Environmental and Atmospheric Degradation Mechanisms
In the atmosphere, β-caryophyllene is highly reactive, primarily due to the presence of two double bonds with different reactivities. copernicus.org The endocyclic double bond is approximately 100 times more reactive towards ozone than the exocyclic one. researchgate.net This high reactivity leads to a short atmospheric lifetime; for instance, with an average ozone concentration of 7 x 10¹¹ molecules cm⁻³, the lifetime of β-caryophyllene is about 2 minutes. researchgate.net Its reactions with key atmospheric oxidants are a significant contributor to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org
Ozone (O₃): The gas-phase reaction with ozone is a primary degradation pathway for β-caryophyllene. researchgate.net The reaction with the more reactive endocyclic double bond has a rate coefficient of approximately 1.2 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 296 K. copernicus.org This ozonolysis reaction leads to the formation of a variety of gas-phase products, including carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (B43269) (HCHO). rsc.org The reaction also produces Criegee intermediates, which can be collisionally stabilized and contribute to aerosol formation. rsc.org The OH radical yield from the ozonolysis of the endocyclic double bond has been determined to be around 10.4 ± 2.3%. rsc.org
Hydroxyl Radicals (OH): While ozonolysis is a major sink, reactions with hydroxyl radicals also contribute to the atmospheric degradation of β-caryophyllene, particularly during the daytime. These reactions are part of the broader photooxidation processes that contribute to SOA formation. publish.csiro.au
Nitrate (B79036) Radicals (NO₃): During the nighttime, the reaction with nitrate radicals becomes a significant degradation pathway. copernicus.orgcopernicus.org The rate constant for the reaction of β-caryophyllene with NO₃ has been measured at (1.8 ± 1.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgscispace.com This reaction is a major source of secondary organic aerosols and leads to the formation of organic nitrates in both the gas and particle phases, with a formation yield of 79%. copernicus.orgresearchgate.net
Table 1: Rate Coefficients for the Reaction of Beta-Caryophyllene (B1668595) with Atmospheric Oxidants
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| Ozone (O₃) | (1.2 ± 0.4) x 10⁻¹⁴ | 296 | copernicus.org |
| Nitrate Radical (NO₃) | (1.8 ± 1.4) x 10⁻¹¹ | Not Specified | copernicus.orgscispace.com |
Photodegradation, involving reactions initiated by sunlight, contributes to the transformation of β-caryophyllene. Oxidation induced by UV irradiation is one of the pathways through which β-caryophyllene is converted into its derivatives. nih.gov In the presence of nitrogen oxides (NOx), photooxidation leads to the formation of SOA. publish.csiro.au One of the key products identified in photooxidation experiments is β-caryophyllinic acid, which has also been detected in ambient aerosol samples. publish.csiro.auresearchgate.net
The oxidation of β-caryophyllene leads to a variety of stable and transient products.
Caryophyllene (B1175711) Oxide: A major and stable oxidation product is β-caryophyllene oxide, an epoxide formed from the alkene group of β-caryophyllene. nih.govresearchgate.net It can be formed through various oxidation processes, including auto-oxidation upon exposure to air, reaction with peroxy acids, or enzymatic oxidation. nih.govtrea.comgoogle.com High temperatures can also induce the oxidation of β-caryophyllene to caryophyllene oxide. nih.gov This compound is of significant commercial interest and is used in fragrances and as a food additive. wikipedia.orgresearchgate.net
Hydroperoxides: Hydroperoxides are considered primary oxidation products, particularly during auto-oxidation. researchgate.net However, they are often unstable and rapidly convert to more stable secondary products like caryophyllene oxide. nih.govresearchgate.net Studies have shown that during air exposure, β-caryophyllene oxidizes immediately, with caryophyllene oxide being the main detectable product, while hydroperoxides could not be detected in the mixture. nih.gov
Other Oxidation Products: Ozonolysis and photooxidation also produce a range of other oxygenated compounds. In the presence of ozone, products such as β-caryophyllene aldehyde and β-nocaryophyllone aldehyde are formed. nih.govacs.org Another significant product, β-caryophyllinic acid, is considered an atmospheric tracer for β-caryophyllene SOA. researchgate.net Highly oxygenated molecules (HOMs), such as C₁₄₋₁₅H₂₂O₇ and C₁₄₋₁₅H₂₂O₉, have also been identified as products of ozonolysis. copernicus.orgresearchgate.net
Table 2: Major Oxidation Products of Beta-Caryophyllene
| Product | Formation Pathway(s) | Stability | Reference |
|---|---|---|---|
| β-Caryophyllene oxide | Auto-oxidation, Ozonolysis, Enzymatic oxidation, High temperature | Stable | nih.govresearchgate.netnih.gov |
| Hydroperoxides | Auto-oxidation | Unstable | nih.govresearchgate.net |
| β-Caryophyllene aldehyde | Ozonolysis | Stable | nih.govacs.org |
| β-Nocaryophyllone aldehyde | Ozonolysis | Stable | nih.gov |
| β-Caryophyllinic acid | Photooxidation, Ozonolysis | Stable | publish.csiro.auresearchgate.net |
| Highly Oxygenated Molecules (HOMs) | Ozonolysis | Varies | copernicus.orgresearchgate.net |
Biotransformation and Metabolic Fate in Biological Systems
In biological systems, β-caryophyllene undergoes metabolic transformations primarily through enzymatic reactions, including those mediated by cytochrome P450 enzymes. It is also subject to transformation by various microorganisms.
The metabolism of β-caryophyllene involves both Phase I and Phase II enzymatic pathways. researchgate.net
Epoxidation: A key metabolic pathway is the epoxidation of the double bond to form β-caryophyllene oxide. wikipedia.org This conversion is often mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies have shown that β-caryophyllene and its oxide can, in turn, influence the activity of these enzymes, particularly inhibiting CYP3A activities in both rat and human liver microsomes. nih.gov
Hydroxylation: Following epoxidation, further metabolism can occur through hydroxylation. For example, 14-hydroxycaryophyllene has been identified as a metabolite of β-caryophyllene oxide. wikipedia.org The metabolic progression can continue to form 14-hydroxycaryophyllene oxide, which has been isolated from the urine of rabbits treated with β-caryophyllene. wikipedia.org This indicates a metabolic sequence of caryophyllene to caryophyllene oxide, then to 14-hydroxycaryophyllene, and finally to 14-hydroxycaryophyllene oxide. wikipedia.org
Microorganisms can also transform β-caryophyllene into a variety of derivatives. The fungus Wolfiporia extensa has been shown to convert β-caryophyllene into a mixture of products, including ketones, aldehydes, and alcohol-bearing derivatives over a seven-day period. nveo.orgresearchgate.net Such biotransformation processes are being explored as a method to produce novel aroma compounds. researchgate.net The use of biofilters containing specific microbial inocula, such as forest compost products, has also demonstrated the successful removal and biodegradation of β-caryophyllene from contaminated air streams at elevated temperatures. nih.gov The microbial production of β-caryophyllene itself is also an area of active research, utilizing engineered microorganisms like Saccharomyces cerevisiae and Escherichia coli. mdpi.com
Ecological Roles and Chemical Communication
Plant Defense Mechanisms Against Herbivores and Pathogens
β-caryophyllene is a key sesquiterpene that plays a significant role in plant defense. Plants release this volatile compound in response to damage caused by herbivores. This emission serves as an indirect defense mechanism by attracting the natural enemies of the attacking insects. For instance, when maize plants are fed upon by caterpillars, they release β-caryophyllene, which attracts parasitic wasps that lay their eggs inside the herbivores, ultimately killing them. This "cry for help" is a well-documented example of tritrophic interaction, where the plant, the herbivore, and the herbivore's predator are all involved.
Research has shown that the production of β-caryophyllene is often triggered by specific elicitors found in the oral secretions of herbivores. This ensures that the plant does not waste energy producing the compound when it is not under attack. The compound can act as a direct deterrent as well, with studies indicating its effectiveness in repelling certain insects and inhibiting their feeding.
Beyond herbivores, β-caryophyllene also exhibits antimicrobial and antifungal properties, contributing to a plant's defense against pathogens. It can inhibit the growth of various bacteria and fungi that could otherwise cause disease. This function is crucial for plant health, especially in environments where they are constantly exposed to a wide array of potential pathogens. The compound's presence in the resin of plants like Copaifera species is linked to its protective role against fungal decay.
Allelopathic Interactions and Plant-Plant Signaling
β-caryophyllene is implicated in allelopathy, a biological phenomenon where one plant influences the growth and development of another. Plants can release β-caryophyllene into the soil, where it can inhibit the germination and growth of neighboring plants. This reduces competition for essential resources such as water, sunlight, and nutrients. For example, the presence of β-caryophyllene in the soil around certain species can create a zone where other, less-tolerant species cannot thrive.
Role as a Volatile Organic Compound (VOC) in Atmospheric Chemistry and Plant-Atmosphere Exchange
As a biogenic volatile organic compound (BVOC), β-caryophyllene is emitted by many plants and contributes to the chemical composition of the atmosphere. Once in the atmosphere, it is highly reactive and can participate in various chemical reactions. It reacts with oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), influencing atmospheric chemistry.
These reactions can lead to the formation of secondary organic aerosols (SOAs), which are microscopic particles suspended in the atmosphere. SOAs can affect the Earth's climate by scattering or absorbing solar radiation and by acting as cloud condensation nuclei, which are essential for cloud formation. The rate of β-caryophyllene emission from vegetation is influenced by environmental factors like temperature and light, meaning that changes in climate can affect its atmospheric concentration and, consequently, its impact on atmospheric processes.
| Property | Value/Description |
| Molecular Formula | C₁₅H₂₄ |
| Molar Mass | 204.35 g/mol |
| Boiling Point | 262-264 °C |
| Atmospheric Lifetime | Short; reacts with atmospheric oxidants within minutes to hours. |
| Main Reaction Products | Secondary Organic Aerosols (SOAs), Formaldehyde (B43269), Acetone |
Contribution to Olfactory Cues and Inter-Species Communication
The distinct spicy and woody aroma of β-caryophyllene makes it a significant component of the olfactory cues used in communication between different species. For many insects, this scent is a crucial signal for locating host plants for feeding or laying eggs. For example, the apple blossom weevil is attracted to the blend of volatiles released by apple blossoms, of which β-caryophyllene is a component.
Conversely, for other species, it acts as a repellent. As mentioned, its primary role in attracting predatory and parasitic insects that prey on herbivores is a classic example of its function in inter-species communication. This chemical signaling is vital for maintaining the balance of ecosystems. Furthermore, the scent of β-caryophyllene is recognized by some vertebrates. Pollinators, such as certain species of bees, may also use β-caryophyllene as part of the complex floral scent bouquet to locate and identify food sources.
| Interacting Species | Role of β-Caryophyllene | Outcome |
| Herbivorous Insects (e.g., Caterpillars) | Plant-emitted signal upon damage | Attraction of Predators/Parasitoids |
| Parasitic Wasps | Olfactory cue for locating hosts | Parasitization of Herbivore |
| Neighboring Plants | Airborne signal of herbivore attack | Priming of defense mechanisms |
| Pathogenic Fungi/Bacteria | Direct antimicrobial agent | Inhibition of pathogen growth |
| Pollinating Insects | Component of floral scent | Attraction for pollination |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Isomer Separation and Quantification
Chromatography is an essential tool for the separation and quantification of β-caryophyllene and its isotopologues from complex mixtures, such as essential oils or biological matrices. The choice between gas and liquid chromatography typically depends on the volatility of the analyte and the nature of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like β-caryophyllene. lmaleidykla.lt The separation is based on the compound's volatility and interaction with a stationary phase within a capillary column. Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.
For β-caryophyllene-¹³C,d₂, GC-MS serves two primary purposes. First, it can effectively separate it from its structural isomers, such as α-humulene and isocaryophyllene, which often co-exist in natural sources. nih.gov Second, the mass spectrometer can easily distinguish the labeled β-caryophyllene from its unlabeled counterpart due to the mass difference imparted by the ¹³C and deuterium (B1214612) atoms. This makes GC-MS an ideal tool for isotope dilution assays. The retention time confirms the identity as β-caryophyllene, while the mass spectrum confirms the presence and purity of the isotopically labeled variant. nih.govresearchgate.net
Commonly, a non-polar column, such as one coated with 5% phenyl methyl siloxane, is used. nih.gov The analysis involves a programmed temperature ramp to ensure the efficient separation of various volatile components in a sample. nih.gov
Table 1: Typical GC-MS Parameters for β-Caryophyllene Analysis
| Parameter | Value/Description | Source |
| Column | HP-5MS (5% phenyl methyl siloxane), 30-60 m x 0.25 mm i.d., 0.25 µm film thickness | nih.govnih.gov |
| Carrier Gas | Helium | nih.govnih.gov |
| Flow Rate | 1 mL/min (constant flow) | nih.gov |
| Injector Temp. | 260°C | nih.gov |
| Oven Program | Initial 70°C, ramp 2°C/min to 155°C, then 10°C/min to 250°C | nih.gov |
| Detector | Quadrupole Time-of-Flight (Q-ToF) or standard Quadrupole MS | nih.gov |
| Ionization | Electron Ionization (EI) at 70 eV | N/A |
| Retention Time | ~26.46 min (dependent on exact method) | nih.gov |
While GC-MS is favored for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a robust method for the quantification of β-caryophyllene in non-volatile or thermally sensitive matrices. rsdjournal.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govijcrt.org The separation is based on the differential partitioning of the analyte between the two phases. For β-caryophyllene, a mobile phase typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water is employed. ijcrt.orgijcrt.orgsielc.com Detection is often achieved using a UV detector, typically set around 210 nm, or a photodiode array (PDA) detector that can scan multiple wavelengths. nih.govijcrt.orgijcrt.org
The developed HPLC methods are validated for linearity, accuracy, precision, and robustness to ensure reliable quantification. rsdjournal.orgijcrt.org For β-caryophyllene-¹³C,d₂, an HPLC method would be used primarily for quantification in formulated products or complex extracts where direct GC injection is not feasible. The isotopic label itself does not significantly alter the chromatographic behavior under HPLC conditions, meaning the retention time for the labeled and unlabeled compound would be nearly identical. nih.govscispace.com
Table 2: Example HPLC Conditions for β-Caryophyllene Quantification
| Parameter | Value/Description | Source |
| Column | Hypersil BDS RP-C18 (250 x 4.6 mm, 5µm) | ijcrt.orgijcrt.org |
| Mobile Phase | Methanol: Water: Orthophosphoric Acid (98:2:0.1, v/v) | ijcrt.orgijcrt.org |
| Flow Rate | 1 mL/min | nih.govijcrt.orgijcrt.org |
| Detection | UV at 210 nm | ijcrt.orgijcrt.org |
| Run Time | ~10 min | ijcrt.org |
| Retention Time | ~4.08 min | ijcrt.org |
Spectroscopic Approaches for Structural Elucidation and Mechanistic Probing
Spectroscopic techniques are indispensable for confirming the molecular structure of β-caryophyllene-¹³C,d₂ and for its use in mechanistic studies. These methods provide detailed information about the connectivity of atoms and the molecular environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. nih.govresearchgate.netscispace.com For β-caryophyllene, ¹H and ¹³C NMR spectra provide a complete picture of the carbon skeleton and the attached protons. researchgate.net Techniques like HSQC and HMBC are used to establish correlations between protons and carbons, confirming the atomic connectivity. researchgate.netnih.gov
The introduction of isotopic labels in β-caryophyllene-¹³C,d₂ provides significant advantages for NMR analysis.
¹³C Labeling : The specific enrichment with a ¹³C atom at a designated position in the molecule results in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum. nih.gov This strong, unambiguous signal allows researchers to easily trace the fate of this carbon atom through chemical reactions or biological pathways.
Deuterium Labeling : The replacement of two protons with deuterium atoms (d₂) simplifies the ¹H NMR spectrum by causing the signals for those protons to disappear. This can help in assigning complex, overlapping signals. Furthermore, the absence of these protons can be used to probe reaction mechanisms where a specific C-H bond is expected to be broken or formed.
Conformational analysis of the flexible nine-membered ring of caryophyllane derivatives can be aided by NMR, using coupling constants and Nuclear Overhauser Effect (NOE) data to determine the spatial arrangement of atoms. researchgate.netscispace.com Isotopic labeling can assist in these studies by providing fixed points of reference within the molecule.
Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is a cornerstone of modern analytical chemistry. Its high sensitivity and selectivity are invaluable for quantitative analysis and metabolite identification.
The use of stable isotope-labeled compounds like β-caryophyllene-¹³C,d₂ is considered the gold standard for quantitative bioanalysis. nih.govscispace.com When used as an internal standard, the labeled compound is added to a sample at a known concentration. waters.com Because it is chemically identical to the unlabeled analyte, it experiences the same extraction efficiency, sample preparation losses, and ionization suppression or enhancement in the MS source. nih.govwaters.com However, it is easily distinguished from the native analyte by its higher mass. By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for inter-sample variability. nih.gov
Furthermore, β-caryophyllene-¹³C,d₂ is an excellent tracer for metabolic studies. When introduced into a biological system, the labeled caryophyllene (B1175711) will undergo the same metabolic transformations as the native compound. Any resulting metabolites will retain the isotopic label, and thus will have a unique mass signature. This allows for the unambiguous identification of metabolites from the complex background of the biological matrix, helping to elucidate the complete metabolic pathway. nih.gov
Integrated Omics Approaches for Metabolomics and Pathway Analysis
The study of biological systems has been revolutionized by "omics" technologies, which provide a global view of different molecular levels. researchgate.netresearchgate.net Metabolomics, the comprehensive study of all metabolites in a biological sample, gives a direct snapshot of the physiological state of an organism. nih.govosti.gov
Integrating metabolomics data with genomics (study of genes) and transcriptomics (study of gene expression) allows for a comprehensive understanding of biosynthetic pathways. rsc.org For a natural product like β-caryophyllene, this multi-omics approach can identify the genes responsible for its synthesis, understand how their expression is regulated, and measure the resulting accumulation of the final product. researchgate.net
The use of stable isotope tracers like β-caryophyllene-¹³C,d₂ is a powerful tool within this integrated framework. In what is known as stable isotope-resolved metabolomics (SIRM), the labeled compound is introduced into a system, and the downstream metabolites are analyzed by MS or NMR. This allows researchers to map the flow of atoms through a metabolic network, providing definitive evidence for pathway connections and reaction fluxes. rsc.org This approach moves beyond static snapshots to provide a dynamic view of metabolism, enabling the precise elucidation of the biosynthetic and degradation pathways of β-caryophyllene. nih.gov
Structure Activity Relationship Sar Studies and Functionalization Chemistry
Identification of Pharmacophore and Critical Structural Motifs
A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. For β-caryophyllene, a hydrocarbon sesquiterpene lacking typical polar functional groups, the critical structural motifs are centered on its unique carbon skeleton. nih.gov
Detailed SAR studies have identified the endocyclic double bond within the nine-membered ring as a crucial element for its activity, particularly as a selective agonist for the cannabinoid receptor type 2 (CB2). nih.gov Research has shown that the CB2 receptor possesses a well-defined binding site for sesquiterpene hydrocarbons, and this site is highly sensitive to modifications of this strained double bond. nih.gov Most alterations to this specific structural feature have been found to be detrimental to the compound's affinity and functional agonism at the CB2 receptor. nih.gov This highlights the importance of the molecule's conformational rigidity and specific shape conferred by the bicyclo[7.2.0]undecane core in facilitating the precise interactions required for receptor activation. The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry, allowing for the targeted design of more potent and selective compounds. gardp.orgwikipedia.org
Chemical Synthesis and Derivatization Strategies for Bioactivity Optimization
While the core structure of β-caryophyllene is critical for certain activities, its functionalization has emerged as a powerful strategy to generate new compounds with enhanced or novel bioactivities. nih.gov Derivatization allows medicinal chemists to introduce new chemical groups to alter a compound's properties and potentially improve its biological effects. wikipedia.org
One notable strategy involves ring-opening cross metathesis of the endocyclic double bond. For example, reacting β-caryophyllene with ethyl acrylate, followed by amide functionalization, has successfully generated a series of monocyclic amides. nih.gov These new derivatives not only maintained the CB2 receptor agonism of the parent compound but also gained the ability to reversibly inhibit fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.gov
Further modifications to this new monocyclic scaffold have led to the development of dual inhibitors of FAAH and cyclooxygenase-2 (COX-2). nih.gov This demonstrates that by strategically removing the conformational constraints of the original bicyclic structure and introducing new functional groups, a hydrocarbon scaffold can be transformed into a probe with significant polypharmacological features. nih.govacs.org These synthetic efforts underscore how the β-caryophyllene skeleton can serve as a versatile template for creating derivatives with tailored multi-target activities.
| Parent Compound | Derivatization Strategy | Resulting Derivative Class | Modified/New Bioactivity | Reference |
|---|---|---|---|---|
| β-Caryophyllene | Ring-opening cross metathesis with ethyl acrylate, followed by amide functionalization | Monocyclic Amides | Retained CB2 agonism and gained FAAH inhibition | nih.gov |
| Monocyclic Amide Scaffold | Further structural modification | Modified Monocyclic Derivatives | Dual FAAH and COX-2 inhibition | nih.gov |
Computational Modeling for Ligand-Target Interactions and Design
Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating the interactions between β-caryophyllene and its biological targets at the molecular level. nih.govresearchgate.net These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, helping to explain the basis of its biological activity and guiding the design of new derivatives. researchgate.netmdpi.com
Molecular docking studies have been performed to simulate the interaction of β-caryophyllene with a variety of protein targets. nih.govresearchgate.net For instance, docking analyses with insulin (B600854) downstream signaling molecules, such as IRS-1, cSrc, and Akt, have been conducted to explore its potential mechanism of action in metabolic regulation. researchgate.netnih.gov In these simulations, the β-caryophyllene molecule is placed into the predicted active site of the target protein, and its binding affinity is calculated, typically expressed in kcal/mol. nih.gov
Further computational studies have investigated the interactions of β-caryophyllene oxide, a derivative, with key targets in neurodevelopmental pathways, such as MAPK1, GRIN1, and CSNK2B. mdpi.com These analyses reveal specific amino acid residues within the binding pocket that interact with the ligand, often through hydrophobic (e.g., π-alkyl) interactions, which are critical for stabilizing the ligand-receptor complex. mdpi.com The results from these computational models provide a rational basis for the observed biological activities and offer a powerful platform for the virtual screening and design of next-generation compounds based on the caryophyllene (B1175711) scaffold. mdpi.com
| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Interaction Type) | Reference |
|---|---|---|---|---|
| β-Caryophyllene Oxide | MAPK1 | -9.2 | VAL39 (π-alkyl) | mdpi.com |
| β-Caryophyllene Oxide | GRIN1 | -6.7 | TYR144, PRO141 (π-π, π-alkyl) | mdpi.com |
| β-Caryophyllene Oxide | CSNK2B | -5.4 | ARG150 | mdpi.com |
| β-Caryophyllene | IRS-1 | Data from docking summary, specific value not isolated in text | Not specified | nih.gov |
| β-Caryophyllene | cSrc | Data from docking summary, specific value not isolated in text | Not specified | nih.gov |
| β-Caryophyllene | Akt | Data from docking summary, specific value not isolated in text | Not specified | nih.gov |
Future Directions and Emerging Research Avenues
Discovery of Novel Biological Targets and Polypharmacological Networks
Beta-caryophyllene (B1668595) (BCP) is recognized for its polypharmacological profile, interacting with multiple molecular targets. nih.gov It is a known agonist of the cannabinoid type 2 (CB2) receptor, which is primarily expressed in peripheral tissues and immune cells and is not associated with the psychotropic effects linked to the CB1 receptor. mdpi.comnih.gov Beyond its affinity for the CB2 receptor, BCP also engages with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. nih.govmdpi.com Its anti-inflammatory actions are mediated through the inhibition of key inflammatory mediators like TNF-α, IL-1β, and NF-κB. mdpi.com
The use of beta-Caryophyllene 13Cd2 as a molecular probe can significantly expand this known network. By incorporating a "heavy" isotopic label, the compound and its interacting partners can be more readily traced and identified using advanced analytical techniques. Future research can employ methods such as affinity purification coupled with mass spectrometry, where the labeled BCP is used as bait to isolate and identify previously unknown protein binding partners from cell or tissue lysates. This approach can unveil novel biological targets and provide a more complete picture of its polypharmacological network, potentially revealing how it modulates pathways involved in neurodegenerative diseases, cancer, and metabolic disorders. nih.govmdpi.comnih.gov Functionalizing the BCP scaffold has already been shown to generate new compounds with expanded polypharmacological features within the endocannabinoid system, such as dual inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2). nih.gov Using the isotopically labeled variant can accelerate the discovery of such multi-target agents.
| Target Class | Specific Target | Observed Effect | Reference |
|---|---|---|---|
| Cannabinoid Receptors | CB2 Receptor | Selective agonist action, mediating anti-inflammatory and analgesic effects. | mdpi.comnih.gov |
| Nuclear Receptors | PPAR-α & PPAR-γ | Activation, contributing to metabolic regulation and anti-inflammatory responses. | nih.govmdpi.com |
| Inflammatory Mediators | NF-κB, TNF-α, IL-1β, IL-6, COX-1, COX-2 | Inhibition of pathways, reducing inflammation. | mdpi.com |
| Opioid System | µ-Opioid Receptors | Synergistic activation, enhancing analgesic effects. | nih.govmdpi.com |
| Enzymes | Fatty Acid Amide Hydrolase (FAAH) | Inhibition by functionalized derivatives, impacting endocannabinoid levels. | nih.gov |
Elucidation of Complete Metabolic Pathways using Advanced Isotopic Tracing Techniques
Stable isotope tracing is a powerful methodology for investigating the intricate dynamics of metabolic pathways. nih.govmdpi.com This technique involves introducing a molecule with isotopically labeled atoms (e.g., 13C, 15N, 2H) into a biological system and tracking the journey of these labels into downstream metabolites. mdpi.commusechem.com By using analytical platforms like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can precisely measure the incorporation of the stable isotope, allowing for the quantitative analysis of metabolic flux and the confirmation of biochemical pathways. nih.govnih.gov
Development of Sustainable Bio-based Production Systems and Biorefinery Concepts
The increasing demand for beta-caryophyllene in the food, cosmetic, and pharmaceutical industries necessitates sustainable production methods to supplement traditional plant extraction. mdpi.com Metabolic engineering of microorganisms offers a promising, green alternative. repec.org Researchers have successfully engineered various microbial hosts, including Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, to produce BCP from simple carbon sources like glucose. mdpi.comrepec.orgnih.gov These strategies typically involve introducing the mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathways, along with a specific β-caryophyllene synthase gene, into the microbial chassis. repec.orgnih.govresearchgate.net
These bio-based systems can be readily adapted to produce beta-Caryophyllene 13Cd2 by utilizing a 13C-labeled substrate, such as [U-13C]-glucose, in the fermentation medium. The engineered microbes will incorporate the heavy carbon atoms into the BCP backbone via their metabolic pathways. This approach provides a sustainable and highly controlled method for generating the isotopically labeled compound required for the research avenues discussed. Optimization of fermentation conditions and metabolic pathways has led to significant improvements in production titers, making microbial fermentation a viable platform for both the parent compound and its labeled analogues. mdpi.comresearchgate.net
| Microorganism | Engineering Strategy | Production Titer (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli | Co-expression of DXP/MVA pathway genes and β-caryophyllene synthase. | 1520 - 5142 | repec.orgresearchgate.net |
| Yarrowia lipolytica | Modulation of tHMG1 and QHS1 gene expression. | 798.1 | nih.gov |
| Saccharomyces cerevisiae | Metabolic engineering combined with adaptive laboratory evolution. | 594.05 | mdpi.com |
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the biological impact of a compound, a holistic, systems-level approach is necessary. nih.gov Multi-omics data integration combines information from different molecular levels—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to construct a comprehensive model of cellular responses. nih.govnih.gov This integrated analysis can reveal complex interrelationships between biomolecules and pathways that would be missed by studying each omics layer in isolation. mdpi.com
The use of beta-Caryophyllene 13Cd2 can significantly enhance such multi-omics studies. Following administration of the labeled compound, transcriptomic analysis can identify genes whose expression is altered, proteomics can reveal changes in protein abundance or post-translational modifications, and metabolomics can track shifts in the cellular metabolic network. plos.orgmdpi.com Crucially, the 13C label allows for the precise tracing of BCP's direct metabolic effects within the broader metabolome, providing an anchor for the integrated analysis. By combining these datasets, researchers can build detailed models of the compound's mechanism of action, identifying key regulatory hubs and pathways that are modulated by BCP and leading to a deeper, systems-level understanding of its therapeutic effects. nih.gov
Exploration of Synergistic Effects in Complex Biological Systems
There is growing evidence that the therapeutic efficacy of many natural compounds is enhanced through synergistic interactions with other molecules. nih.gov Beta-caryophyllene has demonstrated synergy with a variety of compounds, leading to improved therapeutic outcomes. For example, its combination with cannabinoids like CBD has been shown to produce greater pain-relieving effects than either compound alone. cbdthinker.com Studies have also reported synergistic anti-proliferative and pro-apoptotic effects on macrophage cells when BCP is combined with baicalin (B1667713) and catechin. spandidos-publications.com Furthermore, its co-administration with the analgesic paracetamol resulted in a synergistic antinociceptive effect in animal models. nih.govresearchgate.net
The use of beta-Caryophyllene 13Cd2 in these combination studies offers a powerful tool to dissect the mechanisms underlying these synergistic effects. Isotopic tracing can determine whether BCP alters the metabolic pathway of the co-administered drug, or vice-versa. For instance, it could reveal if BCP inhibits an enzyme responsible for the other drug's degradation, thereby increasing its bioavailability and efficacy. By tracking the metabolic fate of both the labeled BCP and the other active compounds, researchers can move beyond simply observing synergy to understanding the precise molecular interactions that drive it. This knowledge is crucial for the rational design of novel and more effective combination therapies. nih.gov
| Combined Agent(s) | Biological System/Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Cannabidiol (CBD) | Mouse model of inflammatory pain | Enhanced analgesic effect without CB1-associated side effects. | cbdthinker.com |
| Baicalin and (+)-Catechin | RAW267.4 macrophage cells (in vitro) | Suppression of proliferation and promotion of cell death. | spandidos-publications.com |
| Paracetamol | Mouse formalin test | Enhanced antinociceptive (analgesic) effect. | nih.govresearchgate.net |
| Morphine | Animal models of pain | Boosted painkilling effect, potentially allowing for lower morphine doses. | mdpi.com |
| Paclitaxel and Doxorubicin | Cancer cell lines (in vitro) | Enhanced antitumor effects (observed with β-caryophyllene oxide). | mdpi.com |
Q & A
Q. How can researchers ensure compliance with ethical guidelines when reporting β-Carophyllene 13Cd₂ data?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines: disclose all experimental details in supplementary materials, avoid redundant data in main text, and cite primary literature for known compounds. Use standardized nomenclature (IUPAC) and report uncertainties in isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
